1-Ethenyl-N,N',N''-tris[3-(trimethoxysilyl)propyl]silanetriamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-N,N’,N’'-tris[3-(trimethoxysilyl)propyl]silanetriamine is a chemical compound known for its unique structure and versatile applications. It contains multiple silane groups, which make it highly reactive and useful in various fields such as material science, chemistry, and industrial applications .
Vorbereitungsmethoden
The synthesis of 1-Ethenyl-N,N’,N’‘-tris[3-(trimethoxysilyl)propyl]silanetriamine typically involves the reaction of vinyltriethoxysilane with N,N’,N’'-tris[3-(trimethoxysilyl)propyl]amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
1-Ethenyl-N,N’,N’'-tris[3-(trimethoxysilyl)propyl]silanetriamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol groups, which can further react to form siloxane bonds.
Reduction: Reduction reactions can lead to the formation of silane groups.
Substitution: The compound can undergo substitution reactions where the trimethoxysilyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions Major products formed from these reactions include siloxanes, silanols, and other functionalized silanes
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-N,N’,N’'-tris[3-(trimethoxysilyl)propyl]silanetriamine has a wide range of scientific research applications:
Chemistry: It is used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: The compound is used in the modification of surfaces for biomolecule immobilization.
Industry: It is used in the production of advanced materials such as coatings, adhesives, and sealants
Wirkmechanismus
The mechanism of action of 1-Ethenyl-N,N’,N’'-tris[3-(trimethoxysilyl)propyl]silanetriamine involves the formation of strong covalent bonds with various substrates. The trimethoxysilyl groups hydrolyze in the presence of moisture to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to act as an effective coupling agent, enhancing the properties of the materials it is combined with .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Ethenyl-N,N’,N’'-tris[3-(trimethoxysilyl)propyl]silanetriamine include:
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: This compound also contains trimethoxysilyl groups and is used for similar applications, but it lacks the ethenyl group, making it less reactive in certain conditions.
N1-(3-Trimethoxysilylpropyl)diethylenetriamine: This compound has additional amine groups, which can provide different reactivity and bonding properties. The uniqueness of 1-Ethenyl-N,N’,N’'-tris[3-(trimethoxysilyl)propyl]silanetriamine lies in its ethenyl group, which provides additional reactivity and versatility in various applications
Eigenschaften
CAS-Nummer |
112667-69-3 |
---|---|
Molekularformel |
C20H51N3O9Si4 |
Molekulargewicht |
590.0 g/mol |
IUPAC-Name |
N-[ethenyl-bis(3-trimethoxysilylpropylamino)silyl]-3-trimethoxysilylpropan-1-amine |
InChI |
InChI=1S/C20H51N3O9Si4/c1-11-33(21-15-12-18-34(24-2,25-3)26-4,22-16-13-19-35(27-5,28-6)29-7)23-17-14-20-36(30-8,31-9)32-10/h11,21-23H,1,12-20H2,2-10H3 |
InChI-Schlüssel |
UPECYJZYPVKELU-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCCN[Si](C=C)(NCCC[Si](OC)(OC)OC)NCCC[Si](OC)(OC)OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.